molecular formula C17H24N2O3S B2524130 (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705061-00-2

(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2524130
CAS No.: 1705061-00-2
M. Wt: 336.45
InChI Key: PWGBXVMPEQSESV-UHFFFAOYSA-N
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Description

The compound (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 1705061-00-2) features an 8-azabicyclo[3.2.1]octane core with a methylthio (-SCH3) group at position 3 and a 3,5-dimethoxyphenyl carboxamide substituent . Its molecular formula is C17H24N2O3S (MW: 336.5 g/mol). The 3,5-dimethoxy groups on the phenyl ring may enhance hydrogen bonding and π-π interactions, while the methylthio group contributes to lipophilicity .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-21-14-6-11(7-15(10-14)22-2)18-17(20)19-12-4-5-13(19)9-16(8-12)23-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGBXVMPEQSESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Potential

The biological activity of this compound has been primarily evaluated through various pharmacological studies. Key areas of interest include:

  • Analgesic Properties : The compound has shown promise as a lead for developing new analgesics due to its interaction with pain pathways.
  • Antidepressant Effects : Research suggests potential applications in mood regulation, making it relevant for antidepressant development.

Pharmaceutical Development

The compound is being explored for its potential as:

  • Lead Compound for Analgesics : Its efficacy in pain modulation makes it a candidate for new pain relief medications.
  • Antidepressants : Ongoing studies are investigating its role in treating depression through modulation of neurotransmitter levels.

Chemical Probes

Due to its unique structure, this compound serves as a valuable chemical probe in:

  • Biological Studies : It aids in exploring complex biological systems and understanding drug interactions at the molecular level.

In Vitro Studies

In vitro assays have demonstrated that (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibits significant activity against various cancer cell lines and demonstrates potential antimicrobial properties.

Animal Models

Animal studies are ongoing to evaluate the safety and efficacy profile of this compound in vivo. Preliminary results suggest promising outcomes in pain management and mood regulation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group attached to the bicyclic structure is susceptible to nucleophilic substitution due to the polarizable sulfur atom. This reaction typically requires:

  • Reagents : Strong nucleophiles (e.g., amines, alkoxides)

  • Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures (60–100°C)

  • Outcome : Replacement of the methylthio group with nucleophiles (e.g., -NH₂, -OR)

Example Reaction Pathway :

-SMe+NH3-NH2+MeSH(in DMF, 80°C)\text{-SMe} + \text{NH}_3 \rightarrow \text{-NH}_2 + \text{MeSH} \quad (\text{in DMF, 80°C})

This reaction modifies the compound’s electronic profile, potentially enhancing interactions with biological targets.

Hydrolysis of the Amide Bond

The amide functional group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products
Acidic HydrolysisHCl (6M), refluxCarboxylic acid + 3,5-dimethoxyaniline
Basic HydrolysisNaOH (4M), 100°CBicyclic amine salt + 3,5-dimethoxyphenyl carboxylate

Hydrolysis disrupts the amide linkage, generating fragments useful for derivatization or degradation studies.

Oxidation of the Methylthio Group

The sulfur atom in the methylthio group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) states:

Oxidizing Agent Conditions Product Application
mCPBADichloromethane, 0°CSulfoxideModifies lipophilicity for pharmacokinetics
H₂O₂/Fe³⁺Ethanol, 50°CSulfoneEnhances metabolic stability

Oxidation alters the compound’s solubility and bioavailability, critical for drug development .

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The elec

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Carboxamide Group

a. N-(2-Ethoxyphenyl) Analog
  • Structure : (1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 1706065-71-5)
  • Molecular Formula : C17H24N2O2S (MW: 320.5 g/mol)
  • Key Differences: Replacement of 3,5-dimethoxy with a single 2-ethoxy group reduces molecular weight and oxygen content.
b. N-(4-Trifluoromethylphenyl) with 3-Oxopiperazinyl Substituent
  • Structure : (1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 2108757-40-8)
  • Molecular Formula : C19H23F3N4O2 (MW: 396.4 g/mol)
  • The 4-trifluoromethylphenyl group adds steric bulk and electron-withdrawing properties, which may enhance metabolic stability but reduce solubility .
c. Phenyl vs. Dimethoxyphenyl Carboxamide
  • Structure : (1R,5S)-N-phenyl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
  • Key Differences : Absence of methoxy groups reduces molecular weight (MW: ~290–300 g/mol estimated) and polarity. The simpler phenyl group may weaken target binding compared to the dimethoxy analog, which offers dual hydrogen-bonding sites .

Variations in the Azabicyclo[3.2.1]octane Core

a. Sulfonamide Derivatives
  • Example: (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane
  • Key Differences: Replacement of carboxamide with sulfonamide (e.g., -SO2-) increases acidity and hydrogen-bond acceptor capacity.
b. Trifluoromethanesulfonate and Benzoyloxy Derivatives
  • Example : (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate
  • Key Differences : Trifluoromethanesulfonate (-OSO2CF3) is a leaving group, making this compound a reactive intermediate. Such derivatives are typically used in further synthetic modifications rather than as final bioactive molecules .
c. Diphenylmethoxy Substituents
  • Example : (1R,3R,5S)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
  • Key Differences : The diphenylmethoxy group significantly increases steric bulk and lipophilicity. This substitution is common in neuroactive compounds (e.g., tropane alkaloids) but may reduce aqueous solubility .

Pharmacological and Physicochemical Properties

Compound MW (g/mol) Key Substituents Potential Advantages Limitations
Target Compound 336.5 3,5-Dimethoxyphenyl, methylthio Balanced polarity for solubility and permeability Limited metabolic stability data
N-(2-Ethoxyphenyl) Analog 320.5 2-Ethoxyphenyl Higher lipophilicity Reduced hydrogen-bonding capacity
N-(4-Trifluoromethylphenyl) Analog 396.4 3-Oxopiperazinyl, CF3 Enhanced metabolic stability Lower solubility due to trifluoromethyl group
Sulfonamide Derivative ~400–420* Pyrazole sulfonamide Stronger target binding Potential toxicity risks

*Estimated based on structural similarity.

Research Findings and SAR Insights

  • Methoxy Groups: The 3,5-dimethoxy substitution in the target compound is associated with improved binding affinity in related azabicyclo carboxamides, likely due to dual hydrogen-bond donor/acceptor interactions .
  • Methylthio vs. Sulfonyl : Methylthio (-SCH3) groups offer moderate lipophilicity, whereas sulfonamides (-SO2NH2) increase acidity and solubility but may introduce toxicity .
  • Stereochemistry : The (1R,5S) configuration is critical for maintaining the bicyclo core’s rigidity, as seen in analogs with similar scaffolds (e.g., tropane derivatives) .

Q & A

Q. Substituent variation :

Position Modification Biological Impact
3-(methylthio)Replace with sulfoxide/sulfoneEnhanced polarity may improve solubility but reduce membrane permeability .
3,5-dimethoxyphenylSubstitute with halogenated or heteroaryl groupsAlters target selectivity (e.g., serotonin vs. dopamine receptors) .

Stereochemistry : Test (1S,5R) enantiomer to assess chiral specificity in target binding .

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Contradictions often arise from assay conditions or target promiscuity. Steps to address:

Standardize assays : Replicate experiments using identical cell lines (e.g., CHO-K1 vs. HEK-293), buffer conditions, and readout methods .

Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify secondary targets .

Computational modeling : Dock the compound into homology models of suspected targets (e.g., monoamine transporters) to predict binding modes .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Solubility enhancement : Introduce ionizable groups (e.g., tertiary amines) or formulate with cyclodextrins .
  • Metabolic stability : Replace labile groups (e.g., methylthio → trifluoromethyl) or use deuterium isotope effects .
  • Blood-brain barrier penetration : LogP optimization (target 2–3) via substituent tuning (e.g., reduce methoxy groups) .

Data Contradiction Analysis

Q. Why do IC₅₀ values vary between enzymatic and cell-based assays?

  • Methodological Answer : Discrepancies may arise from:
  • Membrane permeability : Poor cellular uptake in whole-cell assays vs. direct enzyme exposure in purified systems .
  • Protein binding : Serum proteins in cell media reduce free compound concentration .
  • Metabolic conversion : Cells may metabolize the compound into active/inactive derivatives .

Experimental Design Considerations

Q. How to design a robust dose-response study for target validation?

  • Methodological Answer :

Dose range : 10 nM–100 µM (logarithmic spacing) to capture full efficacy/potency .

Controls : Include a known inhibitor (positive control) and vehicle (DMSO < 0.1%).

Replicates : n ≥ 3 independent experiments to assess inter-assay variability .

Data normalization : Express results as % inhibition relative to baseline (vehicle) and maximal response (positive control) .

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